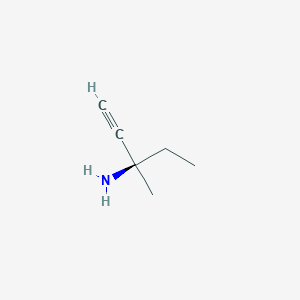

(3R)-3-methylpent-1-yn-3-amine

Description

(3R)-3-Methylpent-1-yn-3-amine is a chiral primary amine characterized by a tertiary carbon center bearing both a methyl group and a terminal alkyne moiety. Its molecular formula is C₆H₁₁N, with the SMILES notation CCC(C)(C#C)N and InChIKey YGWRQPVJLXLHAC-UHFFFAOYSA-N . The compound is commonly utilized as a pharmaceutical intermediate, particularly in its hydrochloride form (CAS 108575-32-2), which exists as a solid with 95+% purity .

Properties

CAS No. |

62141-59-7 |

|---|---|

Molecular Formula |

C6H11N |

Molecular Weight |

97.16 g/mol |

IUPAC Name |

(3R)-3-methylpent-1-yn-3-amine |

InChI |

InChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3/t6-/m0/s1 |

InChI Key |

YGWRQPVJLXLHAC-LURJTMIESA-N |

Isomeric SMILES |

CC[C@](C)(C#C)N |

Canonical SMILES |

CCC(C)(C#C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-methylpent-1-yn-3-amine typically involves the following steps:

Starting Material: The synthesis often begins with a suitable alkyne precursor.

Chiral Catalyst: A chiral catalyst is used to ensure the formation of the (3R) enantiomer.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of (3R)-3-methylpent-1-yn-3-amine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process.

Purification: Employing purification techniques such as distillation or crystallization to isolate the compound.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-methylpent-1-yn-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(3R)-3-methylpent-1-yn-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-methylpent-1-yn-3-amine exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

Pathways: It may influence biochemical pathways by acting as an inhibitor or activator of certain enzymes.

Binding: The chiral nature of the compound allows it to bind selectively to its targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Structural Complexity : The target compound lacks aromatic or heterocyclic substituents present in analogues like 8VP101 and 8VP131, which may limit its biological activity but enhance synthetic accessibility .

- Synthetic Yields : Complex analogues like 8VP101 and 8VP131 exhibit moderate yields (59%), whereas the target compound’s synthesis (as a hydrochloride salt) prioritizes purity over yield .

Functional Group and Reactivity Analysis

- Alkyne Functionality : The terminal alkyne in (3R)-3-methylpent-1-yn-3-amine enables click chemistry applications, contrasting with saturated or aromatic systems in analogues (e.g., piperidine rings in ) .

- Amine Reactivity : As a primary amine, the compound undergoes standard acylation and alkylation reactions, whereas bicyclic or aryl-substituted analogues (e.g., 8VP192 in ) may exhibit steric hindrance .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The hydrochloride form of (3R)-3-methylpent-1-yn-3-amine is a precursor in drug synthesis, while analogues like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine are critical for kinase inhibitors like Tofacitinib .

- Biological Activity: Compounds with trifluoromethyl groups (e.g., Example 46 in ) demonstrate enhanced bioavailability and metabolic stability compared to the non-fluorinated target compound .

Physical Properties and Handling

- Physical State : The hydrochloride salt of the target compound is a solid, whereas analogues like 8VP101 are isolated as oils, impacting formulation and storage .

- Stability : The alkyne moiety may pose stability concerns under prolonged storage, unlike saturated amines (e.g., cycloheptanamine derivatives in ) .

Research Findings and Trends

- Stereospecific Synthesis : The R-configuration of (3R)-3-methylpent-1-yn-3-amine is crucial for its role in asymmetric synthesis, paralleling trends in chiral amine applications for bioactive molecules .

- Trend Toward Complexity : Recent patents (e.g., ) emphasize polycyclic or fluorinated amines for targeted therapies, suggesting that simpler structures like the target compound may be relegated to niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.